molecular formula C26H16N2O4 B182864 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 25744-09-6

4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No. B182864
CAS RN: 25744-09-6
M. Wt: 420.4 g/mol
InChI Key: XYSKEVMXUOWHBI-YHARCJFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that belongs to the class of oxazole derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one exhibits significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments is its high potency and selectivity towards certain biological targets. However, the compound is also associated with certain limitations such as its poor solubility in water and low bioavailability.

Future Directions

There are several future directions for the research on 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one. One of the potential areas of research is to investigate the compound's potential use as a photosensitizer in photodynamic therapy. Another direction could be to explore the compound's potential as a drug candidate for the treatment of inflammatory and autoimmune diseases. Further studies could also be conducted to optimize the synthesis method and improve the compound's bioavailability.
Conclusion:
In conclusion, 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a promising compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity towards certain biological targets make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and optimize the compound's bioavailability for its potential use as a drug candidate.

Synthesis Methods

The synthesis of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of 2-acetylphenylamine and 4-formylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

Several studies have investigated the potential applications of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

25744-09-6

Product Name

4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

4-[[4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H16N2O4/c29-25-21(27-23(31-25)19-7-3-1-4-8-19)15-17-11-13-18(14-12-17)16-22-26(30)32-24(28-22)20-9-5-2-6-10-20/h1-16H

InChI Key

XYSKEVMXUOWHBI-YHARCJFQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)/C=C\4/N=C(OC4=O)C5=CC=CC=C5)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2

Other CAS RN

25744-09-6

Origin of Product

United States

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